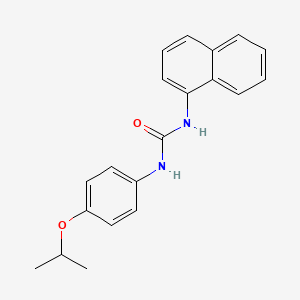
N-(4-isopropoxyphenyl)-N'-1-naphthylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropoxyphenyl)-N'-1-naphthylurea, commonly known as IPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPU is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in various physiological processes.
科学研究应用
IPU has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of N-(4-isopropoxyphenyl)-N'-1-naphthylurea, an enzyme that plays a critical role in various physiological processes such as cell proliferation, differentiation, and apoptosis. N-(4-isopropoxyphenyl)-N'-1-naphthylurea is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, the inhibition of N-(4-isopropoxyphenyl)-N'-1-naphthylurea by IPU has potential applications in various fields of research, including cancer, neurology, and cardiovascular diseases.
作用机制
The mechanism of action of IPU involves the inhibition of N-(4-isopropoxyphenyl)-N'-1-naphthylurea by binding to its regulatory domain. N-(4-isopropoxyphenyl)-N'-1-naphthylurea is a family of serine/threonine kinases that are activated by diacylglycerol and calcium ions. The activation of N-(4-isopropoxyphenyl)-N'-1-naphthylurea leads to the phosphorylation of various proteins, which in turn, regulates various physiological processes. IPU inhibits N-(4-isopropoxyphenyl)-N'-1-naphthylurea by binding to its regulatory domain, which prevents its activation by diacylglycerol and calcium ions.
Biochemical and Physiological Effects
The inhibition of N-(4-isopropoxyphenyl)-N'-1-naphthylurea by IPU has several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. IPU has also been shown to prevent the development of atherosclerosis by inhibiting the migration and proliferation of smooth muscle cells. In addition, IPU has been shown to have neuroprotective effects by preventing the activation of N-(4-isopropoxyphenyl)-N'-1-naphthylurea in neurons, which can lead to apoptosis.
实验室实验的优点和局限性
IPU has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-isopropoxyphenyl)-N'-1-naphthylurea, which makes it a valuable tool for studying the role of N-(4-isopropoxyphenyl)-N'-1-naphthylurea in various physiological processes. IPU is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, IPU has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous experiments. In addition, IPU has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
未来方向
For research on IPU include the development of more potent and selective inhibitors of N-(4-isopropoxyphenyl)-N'-1-naphthylurea, elucidation of downstream targets of N-(4-isopropoxyphenyl)-N'-1-naphthylurea inhibition, and the development of new formulations of IPU with improved solubility and bioavailability.
合成方法
The synthesis of IPU involves the reaction of 4-isopropoxyaniline with 1-naphthyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization. The chemical structure of IPU is shown in Figure 1.
属性
IUPAC Name |
1-naphthalen-1-yl-3-(4-propan-2-yloxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)24-17-12-10-16(11-13-17)21-20(23)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPBFKUEOFFHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-3-(4-propan-2-yloxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

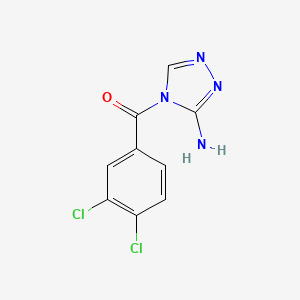
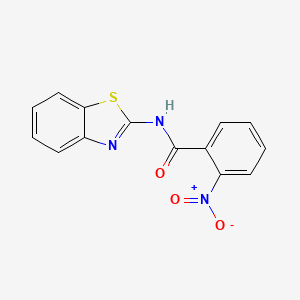
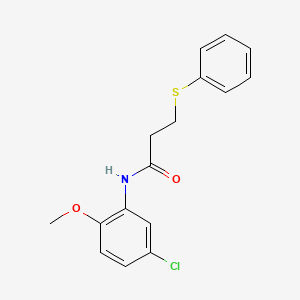
![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)
![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)
![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
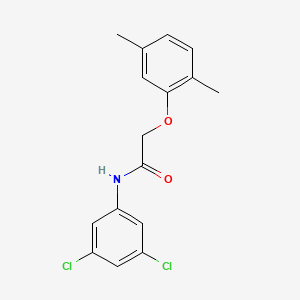
![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)
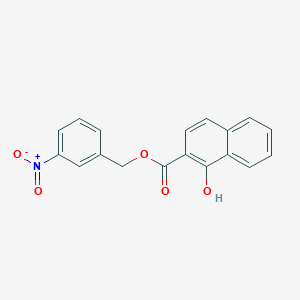
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)